- Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcoholsInorganica Chimica Acta, 2022, 536, 120893,
Cas no 7787-20-4 ((-)-Fenchone)
(-) - fenchone is a bicyclic monoterpenoid widely distributed in plants and exists in the essential oil of fennel. In liver microsomes, CYP2A6 and CYP2B6 oxidize (-) - fenchone to 6-endo-hydroxyfenchone, 6-exo-hydroxyfenchone and 10 hydroxyfenchone derivatives

(-)-Fenchone structure
Product Name:(-)-Fenchone
CAS No:7787-20-4
Molecular Formula:C10H16O
Molecular Weight:152.23344
MDL:MFCD00151104
CID:86093
PubChem ID:82229
(-)-Fenchone Properties
Names and Identifiers
-
- L(-)-Fenchone
- L(-)-1,3,3-Trimethyl-2-norbornanone
- L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
- Fenchone
- (1R)-(?-Fenchone
- (-)-Fenchone
- (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor
- (-)-1,3,3-Trimethyl-2-Norbornanone
- (?)-Fenchone
- FENCHONE, (-)-(SG)
- L-(-)-Fenchone
- (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-
- (R)-Fenchone
- 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-
- 1,3,3-trimethylnorbornan-2-one
- 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-
- L-(-)-Fenchone1000µg
- 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on
- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one
- (1R)-(-)-Fenchone
- (1R)-Fenchone
- (R)-(-)-Fenchone
- 1,3,3-trimethyl-2-norcamphanone
- 1,3,3-trimethyl-2-norbornanone
- 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
- (+)-Fenchone
-
- MDL: MFCD00151104
- InChIKey: LHXDLQBQYFFVNW-OIBJUYFYSA-N
- Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1
- SMILES: CC1(C)[C@H]2CC[C@](C)(C2)C1=O
- BRN: 2042710
Computed Properties
- Exact Mass: 152.12018
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 0
- Monoisotopic Mass: 152.12
- Heavy Atom Count: 11
- Complexity: 217
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.507
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- LogP: 2.40170
- PSA: 17.07
- Refractive Index: n20/D 1.461(lit.)
- Boiling Point: 192-194 °C(lit.)
- Melting Point: 5-6 °C (lit.)
- Flash Point: Fahrenheit: 125.6 ° f
Celsius: 52 ° c - FEMA: 4519 | L-FENCHONE
- Solubility: Slightly soluble (1.1 g/l) (25 º C),
- Color/Form: 2000 μg/mL in methanol
- Color/Form: Colorless to light yellow oily liquid, with rich sweet fruit, green and wood aroma, and sweet aroma of flowers and fruits
- Sensitiveness: Sensitive to heat
- Optical Activity: [α]20/D −51°, neat
- Density: 0.948 g/mL at 25 °C(lit.)
(-)-Fenchone Security Information
-
Symbol:
- RTECS:RB7875000
- WGK Germany:3
- Safety Term:S16
- Safety Instruction: 23-24/25
- Packing Group:III
- Risk Phrases:R10
- Hazardous Material transportation number:UN 1224 3/PG 3
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Prompt:warning
- Storage Condition:2-8°C
- PackingGroup:III
- Risk Phrases: 10
- Signal Word:Warning
- TSCA:Yes
- HazardClass:3
(-)-Fenchone Customs Data
- HS CODE:29142900
(-)-Fenchone Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003BS9-5g |
(-)-FENCHONE |
7787-20-4 | 98% | 5g |
$28.00 | 2025-02-19 | |
A2B Chem LLC | AB54441-500mg |
(-)-FENCHONE |
7787-20-4 | ≥98.0% | 500mg |
$40.00 | ||
Aaron | AR003C0L-500mg |
(-)-FENCHONE |
7787-20-4 | 98% | 500mg |
$68.00 | ||
abcr | AB172087-50 g |
(-)-Fenchone, 98%; . |
7787-20-4 | 98% | 50g |
€56.90 | 2023-05-07 | |
Ambeed | A801623-25g |
(1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one |
7787-20-4 | 98% | 25g |
$20.0 | ||
Chemenu | CM393888-100g |
(-)-Fenchone |
7787-20-4 | 95%+ | 100g |
$88 | 2024-07-23 | |
ChromaDex Standards | ASB-00006386-001-1g |
FENCHONE, |
7787-20-4 | 99.2% | 1g |
$250.00 | ||
Enamine | EN300-112064-0.05g |
(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
7787-20-4 | 95% | 0.05g |
$19.0 | 2023-10-27 | |
MedChemExpress | HY-N5132-10mM*1mLinDMSO |
(-)-Fenchone |
7787-20-4 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
PhytoLab | 82541-50mg |
(-)-Fenchone |
7787-20-4 | ≥ 95.0 % | 50mg |
€54 |
(-)-Fenchone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt
Reference
- Photochemical transformations with iodine azide after release from an ion-exchange resinAngewandte Chemie, 2020, 59(30), 12376-12380,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt
Reference
- Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction MechanismJournal of Organic Chemistry, 2015, 80(21), 10575-10584,
Synthetic Circuit 6
Reaction Conditions
1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt
Reference
- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild ConditionsChinese Journal of Chemistry, 2014, 32(5), 405-409,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1620°C, 0.02-0.04 mbar
Reference
- An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivativesHelvetica Chimica Acta, 2004, 87(8), 1990-2021,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1R:S:DMSO
1.2R:Disodium carbonate, S:H2O
1.2R:Disodium carbonate, S:H2O
Reference
- Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acidEur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995,
Synthetic Circuit 12
Reaction Conditions
1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF
Reference
- Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2Journal of Organic Chemistry, 1994, 59(5), 1196-8,
Synthetic Circuit 13
Reaction Conditions
1.1R:KOH, S:NMP
Reference
- Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fencholsTetrahedron Letters, 1990, 31(22), 3151-4,
Synthetic Circuit 14
Reaction Conditions
1.1C:Fe(NO3)3
Reference
- Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agentSynthesis, 1980, (10), 849-50,
(-)-Fenchone Raw materials
- Fenchone
- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R,2S,4S)-
- (±)-a-Fenchol
- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
- Fenchyl alcohol
- D-Fenchol
- Bicyclo[2.2.1]heptane-2-thione, 1,3,3-trimethyl-, (1R,4S)-
- Bicyclo[2.2.1]heptan-2-ol,1,3,3-trimethyl-2-[(1E)-1-methyl-1-propen-1-yl]-, (1R,2S,4S)-
(-)-Fenchone Preparation Products
(-)-Fenchone Suppliers
NanJingqingYunbiologologyicaltecjnco,LTD
(CAS:7787-20-4)
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HU BEI SHI SHUN Biotechnology Co., Ltd.
(CAS:7787-20-4)
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Hubei Wande Chemical Co.,Ltd.
(CAS:7787-20-4)
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Email:1148980033@qq.com
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(CAS:7787-20-4)
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Phone:
Email:anhua.mao@aladdin-e.com
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(CAS:7787-20-4)
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Phone:15026964105
Email:2881489226@qq.com
(-)-Fenchone Related Literature
-
Suman Sekhar Sahoo,Sriram Mansingh,Pradeepta Babu,Kulamani Parida Nanoscale Adv., 2021,3, 5487-5524
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Wen-Juan Zhang,Li Zheng,Shi-Chao Qi,Jia-Xin Li,Ding-Ming Xue,Xiao-Qin Liu,Lin-Bing Sun J. Mater. Chem. A, 2023,11, 17484-17490
-
Chetna Patnaik,Rohan Bahadur,Mayuri Gandhi,Abhijit De,Rohit Srivastava Nanoscale, 2023,15, 1273-1288
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Hongyi Wu,Aijuan Gu,Guozheng Liang,Li Yuan J. Mater. Chem., 2011,21, 14838-14848
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Peter D. Battle,Fernande Grandjean,Gary J. Long,Sophie E. Oldham J. Mater. Chem., 2007,17, 4785-4796
-
Mengmeng Liu,Xiaohang Zhu,Li Wu,Xingchun Zhou,Jing Li,Jiantai Ma RSC Adv., 2015,5, 38264-38270
-
Sonja Kohrt,Steffen Dachwitz,Constantin G. Daniliuc,Gerald Kehr,Gerhard Erker Dalton Trans., 2015,44, 21032-21040
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Hyang Moo Lee,Suguna Perumal,Gi Young Kim,Jin Chul Kim,Young-Ryul Kim,Minsoo P. Kim,Hyunhyub Ko,Yecheol Rho,In Woo Cheong Polym. Chem., 2020,11, 3775-3775
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